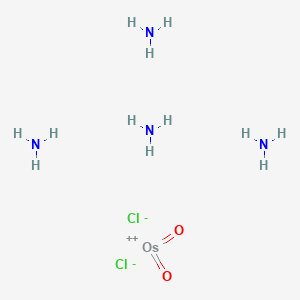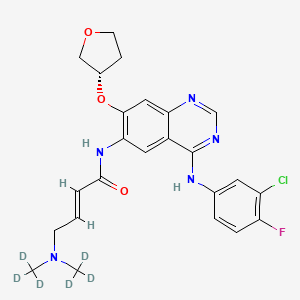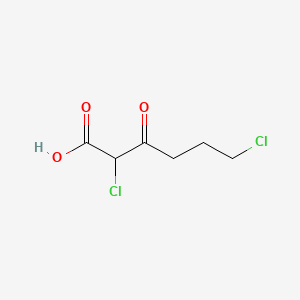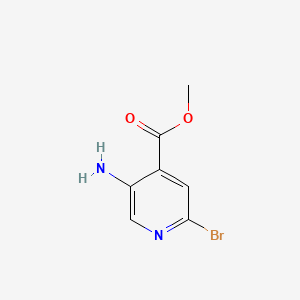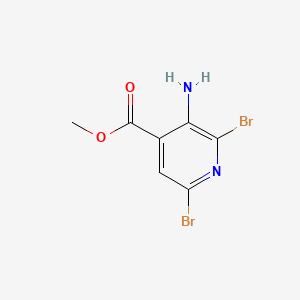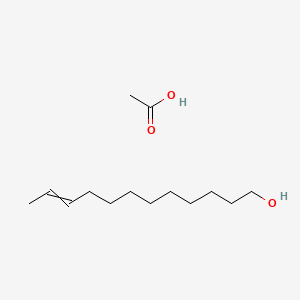![molecular formula C14H8S2 B580252 Phenanthro[4,5-cde][1,2]dithiin CAS No. 129449-57-6](/img/structure/B580252.png)
Phenanthro[4,5-cde][1,2]dithiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro[4,5-cde][1,2]dithiin is a polycyclic aromatic compound that has garnered significant interest in the field of materials science due to its unique electronic properties. This compound is characterized by the presence of sulfur atoms within its aromatic ring structure, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[4,5-cde][1,2]dithiin typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of suitable precursors in the presence of sulfur sources under controlled conditions. For instance, the synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene involves a five-step process that includes oxidation and electrocrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur compounds involved.
Chemical Reactions Analysis
Types of Reactions: Phenanthro[4,5-cde][1,2]dithiin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of 2,4,7,9-tetramethyl-1,6-dithiapyrene, for example, is facilitated by its relatively low oxidation potentials (E1/2 = 0.27 V and E1/2 = 0.79 V vs. SCE) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like bromine and sulfur-containing compounds. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of radical cation salts, which are of interest for their electronic properties .
Scientific Research Applications
Phenanthro[4,5-cde][1,2]dithiin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a donor molecule in charge-transfer systems, which are essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) Industrially, this compound is being investigated for its potential use in small generators of electricity due to its high thermoelectric effect .
Mechanism of Action
The mechanism of action of Phenanthro[4,5-cde][1,2]dithiin is primarily related to its ability to participate in charge-transfer processes. The sulfur atoms within its structure facilitate the formation of stable radical cations, which can interact with various molecular targets and pathways. These interactions are crucial for its applications in electronic devices and potential biomedical uses .
Comparison with Similar Compounds
- Pyrene
- Perylene
- 2,4,7,9-Tetramethyl-1,6-dioxapyrene
- Tetramethyltetrathiafulvalene (TMTSF)
These compounds share similar aromatic structures but differ in their electronic properties due to the presence of different heteroatoms (e.g., sulfur, oxygen) within their rings .
Properties
IUPAC Name |
2,3-dithiatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKQLWOXXWLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)SSC4=CC=CC(=C43)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

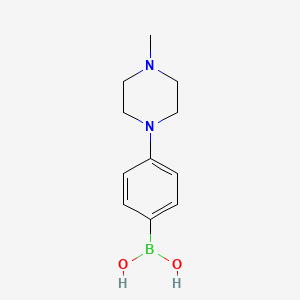
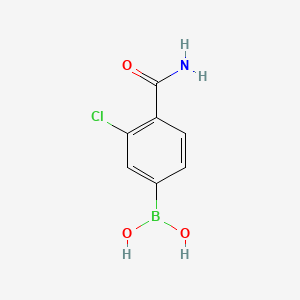
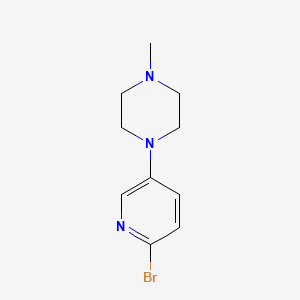
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
